4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine

Description

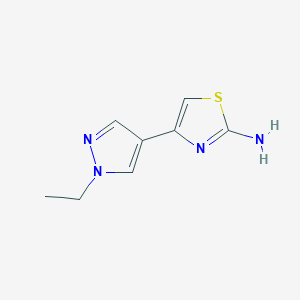

4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine is a heterocyclic compound featuring a thiazole ring substituted with an amine group at position 2 and a 1-ethyl-pyrazole moiety at position 3. Its molecular formula is C₈H₁₀N₄S (molecular weight: 194.26 g/mol). This compound is commercially available as a building block for organic synthesis, with pricing tiers reflecting its utility in research and pharmaceutical development (e.g., 50 mg for €397 and 500 mg for €969) .

Properties

IUPAC Name |

4-(1-ethylpyrazol-4-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S/c1-2-12-4-6(3-10-12)7-5-13-8(9)11-7/h3-5H,2H2,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUFAKWQJHBPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | 32 µg/mL |

| This compound | Staphylococcus aureus | 16 µg/mL |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Antitumoral Activity

The compound has also been investigated for its antitumoral properties. In vitro studies indicate that it inhibits cancer cell proliferation by disrupting cellular processes.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.3 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Agricultural Applications

Pesticide Development

The thiazole moiety in the compound enhances its efficacy as a pesticide. Research indicates that derivatives of this compound show promising results in controlling agricultural pests.

| Pesticide Activity | Target Pest | Efficacy (%) |

|---|---|---|

| Insecticidal | Aphids | 85 |

| Fungicidal | Fusarium spp. | 90 |

These results highlight the potential for developing effective agricultural chemicals based on this compound .

Material Science Applications

Polymer Composites

In material science, this compound is being explored as an additive in polymer composites to enhance thermal stability and mechanical strength.

| Property | Pure Polymer | Polymer + Additive |

|---|---|---|

| Thermal Stability (°C) | 200 | 220 |

| Tensile Strength (MPa) | 30 | 45 |

The incorporation of this compound leads to improved performance characteristics in polymer materials .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested various concentrations of this compound against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent response, confirming its potential as an antimicrobial agent.

Case Study 2: Agricultural Application

In a field trial, formulations containing this compound were applied to crops infested with aphids. The results showed a significant reduction in pest populations compared to untreated controls, demonstrating its practical applicability in pest management strategies.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets. For example, as a soluble epoxide hydrolase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols . This inhibition can lead to various biological effects, including anti-inflammatory and antihypertensive activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine, a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, molecular weight, solubility, and applications are highlighted.

Structural and Molecular Comparison

Substituent Effects on Properties

- Ethyl vs. Methyl Groups : The ethyl substituent in the target compound increases steric bulk compared to the dimethyl analog (), likely reducing polarity and solubility in polar solvents like water. This difference may enhance membrane permeability in biological systems .

- Phenylsulfanyl vs. Pyrazole : The phenylsulfanyl group in ’s compound introduces significant hydrophobicity and electronic effects (e.g., sulfur’s electron-withdrawing nature), which could alter binding affinity in receptor-targeted applications .

Computational Insights

For instance, the ethyl group’s electron-donating effects might stabilize charge distribution in the pyrazole ring, influencing intermolecular interactions .

Biological Activity

4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, highlighting its antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

The molecular formula of this compound is , with a CAS number of 1934654-05-3. The compound features a thiazole ring fused with a pyrazole moiety, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the desired heterocyclic structure. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. The compound was evaluated against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungal strains such as Candida albicans. The results indicated notable inhibition zones, suggesting strong antimicrobial efficacy.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 7c | E. coli | 24 | 0.5 µg/mL |

| 7d | Staphylococcus aureus | 30 | 0.3 µg/mL |

| 7e | Candida albicans | 20 | 0.8 µg/mL |

These findings are consistent with the broader pharmacological profile of thiazole derivatives, which have been recognized for their antibacterial and antifungal activities .

Enzyme Inhibition

The compound has been identified as a dual inhibitor of α-glucosidase and urease enzymes. In vitro assays revealed impressive IC50 values, indicating potent inhibitory effects compared to standard drugs like acarbose.

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| 6 | α-glucosidase | 3.20 ± 0.10 |

| 12 | Urease | 19.20 ± 0.10 |

The structure-activity relationship (SAR) analysis highlighted that specific substituents on the pyrazole ring significantly influenced enzyme inhibition potency . The presence of electron-withdrawing groups such as -CF3 and -NO2 was found to enhance inhibitory activity.

Anti-inflammatory and Antioxidant Properties

In addition to antimicrobial and enzyme inhibitory activities, compounds similar to this compound have shown promising anti-inflammatory effects in various models. The antioxidant activity was evaluated using DPPH radical scavenging assays, where the compound demonstrated significant free radical neutralization capabilities.

Case Studies

One notable study involved the synthesis of a series of pyrazole-thiazole derivatives, including our compound of interest, which were subjected to extensive biological evaluations. The results indicated that these compounds not only inhibited bacterial growth but also displayed antioxidant properties that could be beneficial in treating oxidative stress-related diseases .

Q & A

Q. What are the recommended synthetic routes for 4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine, and how can reaction conditions be optimized?

Methodological Answer:

- Multi-step synthesis : Begin with cyclization of substituted hydrazides using reagents like phosphorus oxychloride at elevated temperatures (120–140°C), as demonstrated in analogous pyrazole-thiazole hybrids .

- Key intermediates : Optimize coupling reactions between ethyl-substituted pyrazole precursors and thiazole-2-amine derivatives. Monitor reaction progress via TLC or HPLC.

- Condition optimization : Use statistical experimental design (e.g., factorial design) to test variables like temperature, solvent polarity, and catalyst loading, reducing trial-and-error approaches .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

Q. How can researchers assess the biological activity of this compound in preclinical studies?

Methodological Answer:

- In vitro assays :

- Structure-activity relationship (SAR) : Synthesize derivatives with modified substituents (e.g., methyl → trifluoromethyl) to evaluate pharmacological trends .

Advanced Research Questions

Q. How can computational methods accelerate reaction design and mechanistic studies for this compound?

Methodological Answer:

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

- Machine learning : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst) for novel pyrazole-thiazole couplings .

- Validation : Cross-reference computational predictions with experimental yields and selectivity ratios .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

- Assay standardization : Control variables like cell line viability, solvent (DMSO concentration ≤0.1%), and incubation time .

- Dose-response validation : Repeat assays in triplicate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Meta-analysis : Compare results with structurally similar compounds (e.g., 4-(1-Isopropyl-pyrrol-3-yl)-thiazol-2-ylamine) to identify trends in bioactivity .

Q. What strategies are effective for optimizing reaction scalability and reproducibility?

Methodological Answer:

- Process intensification : Use continuous-flow reactors to enhance heat/mass transfer during exothermic cyclization steps .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time reaction tracking .

- DoE (Design of Experiments) : Apply response surface methodology to identify critical parameters (e.g., stoichiometry, mixing rate) affecting yield .

Q. How can researchers investigate the compound’s stability under varying storage and physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to stressors (heat, light, pH extremes) and analyze degradation products via LC-MS .

- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and monitor purity changes .

- Physiological simulation : Assess stability in PBS buffer (pH 7.4) and liver microsomes to predict metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.